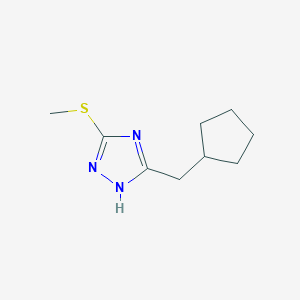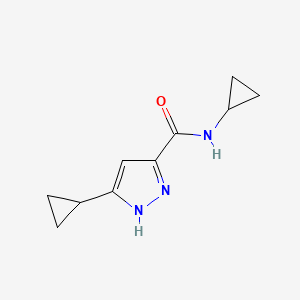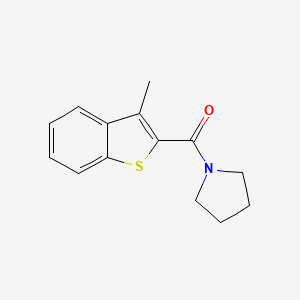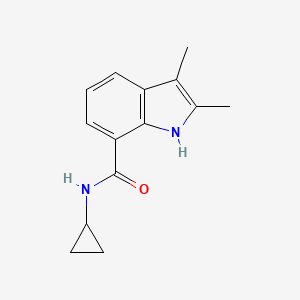![molecular formula C17H16N2O5S B7502792 3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as PSB-1115, this compound has shown promise as a tool for studying various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of PSB-1115 is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth. Specifically, PSB-1115 has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, PSB-1115 has also been shown to have anti-inflammatory properties. It has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PSB-1115 in lab experiments is its potential as a tool for studying various biochemical and physiological processes. However, there are also some limitations to using PSB-1115 in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, PSB-1115 can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research involving PSB-1115. One area of interest is in the development of new cancer treatments based on PSB-1115. Another area of interest is in the study of PSB-1115's potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of PSB-1115 and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, PSB-1115 is a chemical compound that has shown promise as a tool for studying various biochemical and physiological processes. Its potential applications in cancer treatment and neurological disorders make it an area of interest for future research. However, its mechanism of action is not fully understood, and its availability for research purposes is limited by the difficulty of its synthesis. Despite these limitations, PSB-1115 remains a promising area of research for scientists interested in studying the complex processes that govern the human body.
Synthesemethoden
PSB-1115 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of reagents such as benzoic acid, 4-(2-aminopyrrolidin-1-yl)aniline, and chlorosulfonic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
PSB-1115 has been used in various scientific research studies due to its potential applications in studying various biochemical and physiological processes. One of the most promising applications of PSB-1115 is in the study of cancer. PSB-1115 has been shown to inhibit the growth of cancer cells, making it a potential tool for cancer treatment.
Eigenschaften
IUPAC Name |
3-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-16-5-2-10-19(16)14-8-6-13(7-9-14)18-25(23,24)15-4-1-3-12(11-15)17(21)22/h1,3-4,6-9,11,18H,2,5,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDRMCLEEYZONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)

![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)

![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)

![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)


![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
